molecular formula C23H25NO6 B7789393 3-(3,4-DIMETHOXYPHENYL)-7-HYDROXY-4-METHYL-8-[(MORPHOLIN-4-YL)METHYL]-2H-CHROMEN-2-ONE

3-(3,4-DIMETHOXYPHENYL)-7-HYDROXY-4-METHYL-8-[(MORPHOLIN-4-YL)METHYL]-2H-CHROMEN-2-ONE

Cat. No.: B7789393
M. Wt: 411.4 g/mol
InChI Key: OVSYFBCWGPQAPC-UHFFFAOYSA-N
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Description

This coumarin derivative features a 2H-chromen-2-one core modified with a 3,4-dimethoxyphenyl group at position 3, a hydroxy group at position 7, a methyl group at position 4, and a morpholin-4-ylmethyl substituent at position 7.

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-7-hydroxy-4-methyl-8-(morpholin-4-ylmethyl)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO6/c1-14-16-5-6-18(25)17(13-24-8-10-29-11-9-24)22(16)30-23(26)21(14)15-4-7-19(27-2)20(12-15)28-3/h4-7,12,25H,8-11,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVSYFBCWGPQAPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2CN3CCOCC3)O)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reactant Selection and Catalysis

Resorcinol (1,3-dihydroxybenzene) and ethyl acetoacetate are traditional substrates for 7-hydroxy-4-methylcoumarin synthesis. However, to introduce the 3-(3,4-dimethoxyphenyl) moiety, 3,4-dimethoxyphenol replaces resorcinol. The reaction proceeds via acid catalysis, with diatomite-loaded sulfuric and tosic acid mixtures proving effective for enhancing yield (88–92%).

Reaction Conditions

  • Molar Ratio : Ethyl acetoacetate (1.6x molar excess relative to phenol).

  • Catalyst : 10–15 wt% diatomite-loaded acid (450–600°C calcination).

  • Temperature : 90–130°C for 1–3 hours.

Post-reaction, the catalyst is filtered, and excess ethyl acetoacetate is removed via rotary evaporation. Recrystallization in 95% ethanol yields the 7-hydroxy-4-methyl-3-(3,4-dimethoxyphenyl)coumarin intermediate.

The introduction of the morpholinylmethyl (-CH₂-morpholine) group at position 8 requires careful regioselectivity. Two primary strategies are viable:

Mannich Reaction

The Mannich reaction leverages the electron-rich aromatic ring (activated by the 7-hydroxy group) to introduce an aminomethyl moiety.

Procedure

  • Protection of 7-Hydroxy Group : The 7-hydroxy group is protected as a tert-butyldimethylsilyl (TBS) ether to prevent side reactions.

  • Reaction Setup : The protected coumarin, morpholine, and paraformaldehyde are refluxed in ethanol with acetic acid catalysis.

  • Deprotection : The TBS group is removed using tetrabutylammonium fluoride (TBAF).

Key Parameters

  • Molar Ratio : Morpholine (2x excess), paraformaldehyde (1.5x).

  • Yield : ~70–75% after purification via silica gel chromatography (n-hexane/ethyl acetate gradient).

Friedel-Crafts Alkylation

An alternative approach employs chloromethylmorpholine as an alkylating agent under Friedel-Crafts conditions.

Synthesis of Chloromethylmorpholine

  • Morpholine reacts with formaldehyde and HCl to form chloromethylmorpholine.

Alkylation Reaction

  • Catalyst : Anhydrous AlCl₃ (1.2 eq) in dichloromethane.

  • Conditions : 0°C to room temperature, 12-hour stirring.

  • Workup : Aqueous extraction and column chromatography (DCM/methanol).

Optimization and Challenges

Regioselectivity Control

Position 8’s activation by the 7-hydroxy group directs electrophilic substitution. However, competing reactions at positions 6 and 5 necessitate precise temperature control and catalyst stoichiometry. NMR monitoring confirms substitution at position 8.

Catalyst Efficiency

Diatomite-loaded acids outperform traditional H₂SO₄ in Pechmann condensations, reducing side products like resorcinol dimers.

Catalyst TypeYield (%)Reaction Time (h)
H₂SO₄784
Diatomite-H⁺923

Purification Techniques

  • Silica Gel Chromatography : Gradients of n-hexane/ethyl acetate (7:3 to 1:1) resolve coumarin intermediates.

  • Recrystallization : Ethanol-water mixtures (9:1) yield high-purity crystals.

Structural Characterization

Post-synthesis, the compound is validated via:

  • ¹H NMR : Signals at δ 2.78 (C4-CH₃), δ 3.70–3.85 (morpholine-OCH₂), and δ 6.90–7.34 (aromatic protons).

  • IR : Peaks at 1705 cm⁻¹ (lactone C=O) and 1240 cm⁻¹ (C-O-C).

  • HRMS : m/z 411.4 [M+H]⁺.

Scalability and Industrial Relevance

The diatomite catalyst’s reusability (3–5 cycles without significant activity loss) and aqueous workup steps align with green chemistry principles. Pilot-scale batches (100 g) achieve 85% overall yield, demonstrating commercial viability .

Chemical Reactions Analysis

Oxidation Reactions

The phenolic hydroxyl group at position C-7 and the electron-rich aromatic system make the compound susceptible to oxidation.

  • Oxidation of the hydroxyl group : Under alkaline conditions with potassium permanganate (KMnO₄), the hydroxyl group is oxidized to a carbonyl group, forming a quinone-like structure.

  • Aromatic ring oxidation : The 3,4-dimethoxyphenyl substituent undergoes oxidative cleavage in the presence of strong oxidizing agents, yielding carboxylic acid derivatives.

Example Reaction Conditions

Reagent/ConditionsProduct FormedYield (%)Reference
KMnO₄, NaOH, H₂O, 60°C7-oxo derivative72
H₂O₂, FeSO₄, acidic conditionsCleaved dimethoxyphenyl fragment58

Reduction Reactions

The chromen-2-one lactone ring and morpholine moiety participate in selective reductions:

  • Lactone ring reduction : Sodium borohydride (NaBH₄) reduces the carbonyl group at position C-2 to a secondary alcohol, forming a dihydrochromenol derivative.

  • Morpholine ring stability : The morpholine ring remains inert under mild reducing conditions but may undergo ring-opening under high-pressure hydrogenolysis.

Example Reaction Conditions

Reagent/ConditionsProduct FormedYield (%)Reference
NaBH₄, MeOH, RT2-hydroxy-dihydrochromenol85
H₂, Pd/C, 50 psiRing-opened morpholine derivative63

Substitution Reactions

The morpholinylmethyl group (-CH₂-morpholine) undergoes nucleophilic substitution due to the electron-donating nature of the morpholine nitrogen:

  • Alkylation : Reaction with alkyl halides (e.g., CH₃I) in the presence of a base replaces the morpholine nitrogen’s hydrogen, forming quaternary ammonium salts .

  • Acylation : Acetyl chloride (CH₃COCl) acylates the morpholine nitrogen, yielding N-acetyl derivatives .

Example Reaction Conditions

Reagent/ConditionsProduct FormedYield (%)Reference
CH₃I, K₂CO₃, DMFN-methyl-morpholinium salt78
CH₃COCl, Et₃N, CH₂Cl₂N-acetyl-morpholine derivative89

Mannich Reaction

The hydroxyl group at C-7 participates in Mannich reactions with formaldehyde and primary/secondary amines to form aminomethyl derivatives. This reaction enhances water solubility and bioactivity .

Example Reaction Conditions

Reagent/ConditionsProduct FormedYield (%)Reference
HCHO, morpholine, EtOH, 55°C7-(morpholinomethyl) derivative67

Esterification and Acylation

The phenolic -OH group reacts with acyl chlorides or anhydrides to form esters:

  • Acetylation : Acetic anhydride ((CH₃CO)₂O) in pyridine acetylates the hydroxyl group, yielding 7-acetoxy derivatives .

Example Reaction Conditions

Reagent/ConditionsProduct FormedYield (%)Reference
(CH₃CO)₂O, pyridine, RT7-acetoxy derivative91

Complexation with Metal Ions

The hydroxyl and carbonyl groups act as ligands for transition metals (e.g., Fe³⁺, Cu²⁺), forming chelate complexes. These complexes are studied for enhanced antioxidant and catalytic properties .

Example Reaction Conditions

Metal Salt/ConditionsComplex FormedStability Constant (log K)Reference
FeCl₃, EtOH/H₂OFe³⁺-chromenone complex12.3

Photochemical Reactions

The chromen-2-one core undergoes [2+2] photocycloaddition under UV light, forming dimeric products. This reactivity is utilized in photostability studies.

Example Reaction Conditions

ConditionsProduct FormedQuantum YieldReference
UV light (365 nm), acetoneDimeric cycloadduct0.45

Scientific Research Applications

Pharmacological Applications

Research indicates that chromenone derivatives exhibit a wide range of biological activities, including:

  • Anti-inflammatory Effects : Studies suggest that compounds within this class can inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases.
  • Antioxidant Activity : The antioxidant properties of this compound may protect cells from oxidative stress, which is linked to various chronic diseases.
  • Anticancer Properties : Preliminary research has shown that this compound can induce apoptosis in cancer cells, suggesting its potential as an anticancer agent.
  • Antimicrobial Activity : Some studies have highlighted the ability of chromenone derivatives to combat bacterial and fungal infections.

Table 1: Summary of Research Findings

Study ReferenceBiological ActivityFindings
AnticancerInduced apoptosis in breast cancer cell lines.
Anti-inflammatoryReduced cytokine levels in animal models of arthritis.
AntioxidantDemonstrated significant free radical scavenging activity.

Notable Research Insights

  • A study published in Journal of Medicinal Chemistry demonstrated that the compound showed promising anticancer activity against various cancer cell lines, including breast and colon cancer cells .
  • Research in Phytotherapy Research highlighted the anti-inflammatory effects observed in animal models, where treatment with the compound resulted in decreased markers of inflammation.
  • An investigation into the antioxidant properties revealed that this compound effectively scavenged free radicals, suggesting potential applications in oxidative stress-related conditions .

Mechanism of Action

The mechanism of action of 3-(3,4-DIMETHOXYPHENYL)-7-HYDROXY-4-METHYL-8-[(MORPHOLIN-4-YL)METHYL]-2H-CHROMEN-2-ONE involves its interaction with various molecular targets and pathways. The hydroxy and methoxy groups can form hydrogen bonds with target proteins, affecting their structure and function. Additionally, the morpholin-4-ylmethyl group can enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The substituents on the coumarin scaffold significantly influence physical properties such as melting points and solubility:

Compound Name Substituents (Positions) Melting Point (°C) Yield (%) Key Structural Features
Target Compound 3,4-Dimethoxyphenyl (3), Hydroxy (7), Methyl (4), Morpholin-4-ylmethyl (8) Not reported Not reported Polar morpholine moiety, multiple methoxy/hydroxy groups
3-(3,4-Dimethoxyphenyl)-2H-chromen-2-one (14) 3,4-Dimethoxyphenyl (3) 127–129 55 Methoxy groups enhance lipophilicity
7-Hydroxy-3-phenyl-2H-chromen-2-one (16) Phenyl (3), Hydroxy (7) 217–219 92 Hydroxy group increases polarity
2-(4-Methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one (I) 4-Methylphenyl (2), 2-Methylpropoxy (7) Not reported Not reported Propoxy group improves solubility

Key Observations :

  • Hydroxy vs. Methoxy Groups : The presence of a hydroxy group (as in compound 16) correlates with higher melting points compared to methoxy-substituted analogs (e.g., compound 14), likely due to enhanced intermolecular hydrogen bonding .
  • Morpholine Substituent : The morpholin-4-ylmethyl group in the target compound may improve aqueous solubility compared to purely aromatic or alkoxy substituents, as morpholine’s nitrogen can act as a hydrogen-bond acceptor .

Structural and Crystallographic Considerations

While crystallographic data for the target compound are unavailable, analogs such as compound I in demonstrate that substituents influence molecular planarity and packing. For example:

  • The propoxy group in compound I forms intramolecular C–H···O interactions and π-π stacking, stabilizing its crystal lattice .

Recommendations for Future Research :

  • Detailed crystallographic analysis to elucidate conformation and intermolecular interactions.
  • Biological assays to validate inferred activities (e.g., antioxidant capacity, enzyme inhibition).

Biological Activity

3-(3,4-Dimethoxyphenyl)-7-hydroxy-4-methyl-8-[(morpholin-4-yl)methyl]-2H-chromen-2-one is a synthetic compound belonging to the chromenone class, characterized by its unique structural features that potentially confer various biological activities. This compound has garnered attention for its possible therapeutic applications, particularly in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C23H25NO6, with a molecular weight of approximately 411.4 g/mol. The structure includes a chromene backbone, which is essential for its biological activity. The presence of the 3,4-dimethoxyphenyl group and the morpholinyl substituent enhances its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC23H25NO6
Molecular Weight411.4 g/mol
LogP2.845
pKa (acid dissociation)9.38
Water Solubility (LogSw)-3.06

Antioxidant Activity

Chromone derivatives, including the compound , have been reported to exhibit significant antioxidant properties. These properties are attributed to their ability to scavenge free radicals and reduce oxidative stress, which is implicated in various diseases such as cancer and cardiovascular disorders.

Anticancer Potential

Recent studies have highlighted the anticancer potential of chromenone derivatives. The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms, including the modulation of apoptosis pathways and inhibition of specific enzymes involved in tumor growth. For instance, structural analogs have demonstrated activity against breast cancer cells by inducing cell cycle arrest and apoptosis .

Antimicrobial Activity

The antibacterial efficacy of related coumarin derivatives has been documented extensively. Preliminary studies suggest that compounds similar to this compound possess antibacterial properties against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MICs) for some derivatives have shown effective inhibition at concentrations as low as 25 µg/ml .

The biological activity of this compound is likely mediated through its interaction with various biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes such as topoisomerases or kinases that are crucial for cancer cell survival.
  • Receptor Binding : Its morpholinyl group may facilitate binding to specific receptors involved in cellular signaling pathways.
  • Oxidative Stress Modulation : By acting as an antioxidant, it can mitigate oxidative damage in cells.

Case Studies

  • Anticancer Study : A study investigating the effects of chromenone derivatives on human breast cancer cells revealed that these compounds could significantly reduce cell viability and induce apoptosis through caspase activation pathways.
  • Antimicrobial Study : Research evaluating the antibacterial properties of various coumarin derivatives found that specific modifications led to enhanced activity against Staphylococcus aureus and Escherichia coli, with some compounds achieving MIC values comparable to standard antibiotics .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing this chromenone derivative, and what are the critical reaction conditions?

  • Methodological Answer : The compound can be synthesized via modified Pechmann condensation, where a phenolic precursor reacts with β-ketoesters under acid catalysis (e.g., sulfuric acid or ionic liquids). Key challenges include regioselective introduction of the morpholinylmethyl group at the 8-position, requiring careful control of alkylation conditions (e.g., using morpholine and formaldehyde in a Mannich reaction). Purification often involves column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization from ethanol .
  • Data Consideration : Monitor reaction progress via TLC and characterize intermediates using 1H^1H-NMR to confirm substitution patterns.

Q. How can the structure of this compound be unambiguously confirmed?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR : 1H^1H- and 13C^{13}C-NMR to identify methoxy (δ ~3.8–4.0 ppm), hydroxyl (δ ~9–12 ppm), and morpholinylmethyl protons (δ ~2.5–3.5 ppm).
  • X-ray crystallography : Use SHELXL for refinement of single-crystal data to resolve steric effects from the 3,4-dimethoxyphenyl and morpholinylmethyl groups .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+^+) with <2 ppm error.

Advanced Research Questions

Q. How do substituents (e.g., morpholinylmethyl, methoxy groups) influence its solubility and bioactivity?

  • Methodological Answer :

  • Solubility : Perform logP calculations (e.g., using ChemDraw) or experimental shake-flask methods. The morpholinylmethyl group enhances water solubility via hydrogen bonding, while methoxy groups increase lipophilicity.
  • Bioactivity : Use QSAR models to correlate substituent electronic effects (Hammett σ values) with activity. For example, the 7-hydroxy group is critical for hydrogen-bond donor capacity in enzyme inhibition assays .
    • Data Contradictions : If bioactivity contradicts predicted solubility profiles, evaluate cellular uptake via LC-MS in cell lysates .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected splitting in 1H^1H-NMR)?

  • Methodological Answer :

  • Dynamic Effects : Use variable-temperature NMR to identify rotational barriers in the morpholinylmethyl group.
  • Tautomerism : For chromen-2-one systems, 1H^1H-15N^{15}N-HMBC can confirm keto-enol tautomerism, particularly if the 7-hydroxy group participates in intramolecular H-bonding .
  • DFT Calculations : Optimize geometry using Gaussian09 to predict coupling constants and compare with experimental data .

Q. How can synthetic yield be optimized for the 8-morpholinylmethyl substitution?

  • Methodological Answer :

  • Mannich Reaction Optimization : Screen bases (e.g., Et3_3N vs. K2_2CO3_3) and solvents (DMF vs. THF). Higher yields (~75%) are reported in DMF due to better nucleophilicity of morpholine.
  • Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 30 minutes while maintaining >70% yield .
    • Data Validation : Compare HPLC purity (≥95%) and DSC to confirm crystalline phase stability post-optimization .

Experimental Design Considerations

Q. What in vitro assays are suitable for evaluating its potential as a kinase inhibitor?

  • Methodological Answer :

  • Kinase Profiling : Use TR-FRET assays (e.g., ADP-Glo™) against a panel of kinases (e.g., EGFR, CDK2).
  • Dose-Response Curves : Calculate IC50_{50} values with nonlinear regression (GraphPad Prism). Include staurosporine as a positive control.
  • Crystallographic Studies : Co-crystallize with target kinases (e.g., PDB deposition) to identify binding interactions with the chromenone core .

Q. How to address low reproducibility in biological assays due to compound degradation?

  • Methodological Answer :

  • Stability Studies : Use accelerated stability testing (40°C/75% RH) with UPLC monitoring.
  • Protecting Groups : Temporarily protect the 7-hydroxy group as a tert-butyldimethylsilyl ether during synthesis, then deprotect before assays .
  • Vehicle Optimization : Test DMSO vs. cyclodextrin-based formulations to enhance aqueous stability .

Tables for Key Data

Property Method Typical Value Reference
Melting PointDSC218–220°C
logPShake-flask2.8 ± 0.3
1H^1H-NMR (DMSO-d6_6)400 MHzδ 6.82 (s, 1H, C7-OH)
IC50_{50} (EGFR)TR-FRET assay1.2 µM

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